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Abstract

Emlenoflast (formerly 1ZD174, also known as Inzomelid and MCC7840) is a potent, orally
bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the NOD-
like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Developed by
Inflazome and later acquired by Roche, Emlenoflast has shown promise in preclinical models
of inflammatory diseases and has completed Phase 1 clinical trials, demonstrating a favorable
safety and tolerability profile. This technical guide provides a comprehensive overview of the
discovery, synthesis, mechanism of action, and available preclinical and clinical data for
Emlenoflast, intended for researchers and professionals in the field of drug development.

Introduction

The NLRP3 inflammasome is a key component of the innate immune system, responsible for
sensing a wide range of pathogen- and danger-associated molecular patterns (PAMPs and
DAMPs). Upon activation, the NLRP3 inflammasome complex assembles, leading to the
activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-13 (IL-
1B) and interleukin-18 (IL-18) into their mature, active forms. Dysregulation of the NLRP3
inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as
neurodegenerative conditions, making it an attractive therapeutic target.
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Emlenoflast emerged from a drug discovery program aimed at identifying potent and selective
inhibitors of the NLRP3 inflammasome with desirable pharmacokinetic properties, including oral
bioavailability and the ability to cross the blood-brain barrier.

Discovery and Development

Emlenoflast was discovered and developed by Inflazome, a company founded by leading
researchers in the field of inflammatory diseases.[1] The development program focused on a
diarylsulfonylurea scaffold, with Emlenoflast being an analog of the well-characterized NLRP3
inhibitor, MCC950. After demonstrating promising preclinical activity, Inflazome advanced
Emlenoflast into clinical development. In 2020, Roche acquired Inflazome, gaining the rights
to its portfolio of NLRP3 inhibitors, including Emlenoflast.[1]

A Phase 1 clinical trial (NCT04015076) was completed to evaluate the safety, tolerability,
pharmacokinetics, and pharmacodynamics of Emlenoflast in healthy volunteers and in
patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare
autoinflammatory diseases driven by NLRP3 mutations.[2] While full results have not been
publicly released, a press release from Inflazome indicated that the trial met its objectives,
showing the drug to be safe and well-tolerated.[3] A planned Phase 1b trial in Parkinson's
disease was withdrawn following the acquisition by Roche.[4]

Synthesis

While the specific, proprietary synthesis of Emlenoflast has not been disclosed, a general
synthetic route for diarylsulfonylurea-based NLRP3 inhibitors can be outlined based on
published literature for analogous compounds. The core structure is typically assembled
through the reaction of a substituted aniline with a sulfonyl isocyanate or by a multi-step
process involving the formation of a sulfonylurea linkage.

General Synthetic Scheme for Diarylsuflonylurea NLRP3 Inhibitors:
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A generalized synthetic pathway for diarylsulfonylurea compounds.

This scheme represents a plausible, though not definitive, route to Emlenoflast and related
molecules. The specific choice of starting materials, catalysts, and reaction conditions would be
optimized to achieve high yield and purity of the final product.

Mechanism of Action

Emlenoflast exerts its anti-inflammatory effects by directly inhibiting the NLRP3
inflammasome. This inhibition prevents the downstream activation of caspase-1 and the
subsequent processing and release of the pro-inflammatory cytokines IL-13 and IL-18.
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The inhibitory action of Emlenoflast on the NLRP3 signaling pathway.
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Preclinical Data
In Vitro Potency

Emlenoflast has been shown to be a potent inhibitor of the NLRP3 inflammasome in cellular

assays.
Parameter Value Assay System
Inhibition of NLRP3
IC50 <100 nM

inflammasome activation

Table 1: In Vitro Potency of

Emlenoflast.

In Vivo Pharmacokinetics (Mouse Model)

Pharmacokinetic studies in mice have demonstrated that Emlenoflast possesses favorable
drug-like properties, including good oral bioavailability and a reasonable half-life.

Parameter Value (4 mg/kg; i.v.) Value (20 mg/kg; p.o.)
Half-life (t1/2) 3.39h 5.02h

AUCO-last 107097 ngeh/mL

Clearance (CL) 0.621 mL/min/kg

Cmax - 60467 ng/mL

Oral Bioavailability (F) - 67.2%

Table 2: In Vivo

Pharmacokinetic Parameters

of Emlenoflast in Mice.

Clinical Data

Emlenoflast has completed a Phase 1 clinical trial (NCT04015076) in healthy volunteers and
patients with CAPS.[2] The study was a randomized, double-blind, placebo-controlled, single
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and multiple ascending dose trial. While detailed quantitative data from this trial have not been
made public, a press release from Inflazome reported that the study met its primary objectives
of safety and tolerability.[3] The press release also mentioned that a patient with CAPS who
was treated with Emlenoflast showed a rapid clinical improvement within hours of dosing and
was in remission within days.[3]

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of
Emlenoflast are proprietary. However, based on standard methodologies in the field, the
following provides a general overview of the types of experiments likely conducted.

General Protocol for In Vitro NLRP3 Inflammasome
Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the release of IL-13 from
immune cells following NLRP3 inflammasome activation.

HEE ) o G e e
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A typical workflow for an in vitro NLRP3 inhibition assay.
Conclusion

Emlenoflast (1ZD174) is a promising, orally bioavailable, and CNS-penetrant NLRP3
inflammasome inhibitor with a demonstrated favorable preclinical and early clinical profile. Its
potent inhibition of the NLRP3 pathway suggests therapeutic potential for a wide range of
inflammatory and neurodegenerative diseases. While the full clinical trial data and specific
details of its synthesis remain proprietary, the available information positions Emlenoflast as a
significant development in the quest for effective NLRP3-targeted therapies. Further clinical
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investigation will be crucial to fully elucidate its therapeutic efficacy and safety in various patient
populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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